[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl](3,5-dimethyl-1-benzofuran-2-yl)methanone
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Overview
Description
2-[1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE is a complex organic compound that features a benzofuran and benzoxazole moiety connected via a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through the cyclization of o-hydroxyacetophenones under basic conditions . The piperidine ring is then introduced via a nucleophilic substitution reaction. Finally, the benzoxazole moiety is formed through a cyclization reaction involving an o-aminophenol derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran and benzoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Benzoxazole derivatives: Compounds with antimicrobial and anticancer properties.
Uniqueness
What sets 2-[1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE apart is its unique combination of benzofuran and benzoxazole moieties, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C23H22N2O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(3,5-dimethyl-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C23H22N2O3/c1-14-7-8-19-17(13-14)15(2)21(27-19)23(26)25-11-9-16(10-12-25)22-24-18-5-3-4-6-20(18)28-22/h3-8,13,16H,9-12H2,1-2H3 |
InChI Key |
GFYCJMHZYIYNBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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